molecular formula C9H9N3O2 B8606194 (5-Methyl-3-pyrimidin-4-yl-isoxazol-4-yl)-methanol

(5-Methyl-3-pyrimidin-4-yl-isoxazol-4-yl)-methanol

Cat. No.: B8606194
M. Wt: 191.19 g/mol
InChI Key: ZCYGIHPNAHDXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyl-3-pyrimidin-4-yl-isoxazol-4-yl)-methanol is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

(5-methyl-3-pyrimidin-4-yl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C9H9N3O2/c1-6-7(4-13)9(12-14-6)8-2-3-10-5-11-8/h2-3,5,13H,4H2,1H3

InChI Key

ZCYGIHPNAHDXQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=NC=NC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-3-pyrimidin-4-yl-isoxazole-4-carboxylic acid (300 mg, 1.46 mmol) in THF (4 mL) at −10° C. was added triethylamine (203 μL, 1.46 mmol) and then a solution of ethylchloroformate (139 μL, 1.46 mmol) in THF (1 mL) added keeping the temperature below −5° C. After 1 h the mixture was filtered and the filtrate cooled to −10° C. and a suspension of sodiumborohydride (138 mg, 3.66 mmol) in water (1.5 mL) added over 15 minutes keeping the temperature below −5° C. The mixture was then allowed to warm up to room temperature over 2 h and diluted with aqueous sodium hydroxide (1 N) and extracted with ethylacetate. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, dichloromethane:methanol=9:1) afforded the title product (52.5 mg, 19%) which was obtained as white solid. MS: m/e=190.0 [M−H]−.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
203 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
138 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
19%

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